Imbricatolic Acid

Description

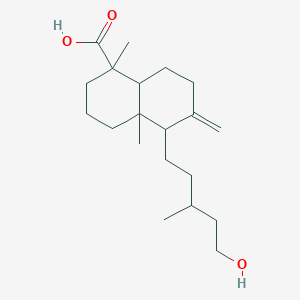

Structure

3D Structure

Properties

IUPAC Name |

5-(5-hydroxy-3-methylpentyl)-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O3/c1-14(10-13-21)6-8-16-15(2)7-9-17-19(16,3)11-5-12-20(17,4)18(22)23/h14,16-17,21H,2,5-13H2,1,3-4H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSRKLZRKJJQJLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Imbricatolic Acid: A Comprehensive Technical Guide on its Discovery, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imbricatolic acid, a labdane-type diterpene, has emerged as a subject of significant interest within the scientific community due to its diverse biological activities. First identified in the berries of Juniperus communis, this natural compound is also a primary constituent of the resin of Araucaria araucana, a plant with a history of traditional medicinal use by the Mapuche people for the treatment of ulcers. This technical guide provides an in-depth overview of the discovery and history of this compound, detailed experimental protocols for its isolation, and a summary of its biological activities supported by quantitative data. Furthermore, this document elucidates the potential molecular mechanisms underlying its therapeutic effects, with a focus on key signaling pathways.

Discovery and History

The journey of this compound in the realm of natural product chemistry began with its isolation from the methanolic extract of the fresh ripe berries of Juniperus communis (Cupressaceae).[1][2] Its structural elucidation was accomplished through spectroscopic methods, revealing a characteristic labdane diterpene skeleton.[1]

Historically, the resin of Araucaria araucana, where this compound is a major component, has been utilized in traditional medicine by the Mapuche indigenous people of Chile and Argentina for the treatment of ulcers.[3] This traditional knowledge provided an early indication of the potential therapeutic properties of the resin's constituents.

Physicochemical Properties

This compound is a crystalline solid with the following properties:

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₄O₃ | [1] |

| Molecular Weight | 322.48 g/mol | [1] |

| Melting Point | 102-105 °C | [1] |

Experimental Protocols

Isolation of this compound from Juniperus communis Berries

A detailed methodology for the isolation of this compound from Juniperus communis has been reported and involves the following steps:[4]

Workflow for Isolation from Juniperus communis

-

Extraction: Fresh, ripe berries (400 g) are crushed and extracted with methanol (3 x 2 L) at room temperature for 24 hours. The combined extracts are concentrated.[4]

-

Partitioning: The concentrated methanolic extract is subjected to a modified Kupchan's partition methodology. It is first dissolved in 10% aqueous methanol and partitioned against n-hexane. The aqueous methanol layer is then adjusted to 40% water content and partitioned against chloroform.[4]

-

Chromatography: The chloroform extract is fractionated by Droplet Counter-Current Chromatography (DCCC) using a solvent system of chloroform/methanol/water (7:13:8) in the ascending mode. Further purification of the relevant fractions is achieved by High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase of methanol/water (8:2).[4]

Isolation from Araucaria araucana Resin

This compound is a major constituent of the resin of Araucaria araucana. The isolation procedure is as follows:

Workflow for Isolation from Araucaria araucana

-

Dissolution and Filtration: The resin is dissolved in dichloromethane, and any insoluble material is removed by filtration.

-

Crystallization: The filtrate is concentrated, and this compound is crystallized from the residue.

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities, including gastroprotective, cytotoxic, and cell cycle inhibitory effects.

Gastroprotective and Cytotoxic Activity

A study on the gastroprotective effect of the resin of Araucaria araucana and its main constituents, including this compound, revealed significant activity in an ethanol-HCl-induced gastric ulcer model in mice.[3] The same study also evaluated the cytotoxicity of this compound against human lung fibroblasts.

| Cell Line | Activity | IC₅₀ (µM) | Reference |

| MRC-5 (Human Lung Fibroblasts) | Cytotoxicity | 125 - 290 | [3] |

Anticancer and Cell Cycle Inhibitory Activity

This compound has been shown to prevent cell cycle progression in p53-null CaLu-6 cells.[1][5] It induces the upregulation of cyclin-dependent kinase inhibitors, leading to an accumulation of cells in the G1 phase of the cell cycle.[1][2] The degradation of cyclins A, D1, and E1 was also observed.[1][2]

Potential Signaling Pathways

While direct studies on the specific signaling pathways modulated by this compound are limited, its known anti-inflammatory and anticancer properties suggest potential interactions with key cellular signaling cascades such as NF-κB, MAPK, and JAK/STAT. Further research is warranted to elucidate the precise molecular mechanisms.

Hypothetical NF-κB Signaling Inhibition by this compound

The NF-κB pathway is a crucial regulator of inflammation and cell survival. Many natural products exert their anti-inflammatory and anticancer effects by inhibiting this pathway. A hypothetical model of inhibition by this compound is presented below.

Hypothetical NF-κB Pathway Inhibition

Potential Modulation of the MAPK Signaling Pathway

The MAPK pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Its dysregulation is often associated with cancer. This compound's effects on cell cycle progression suggest a potential modulation of this pathway.

Potential MAPK Pathway Modulation

Possible Interaction with the JAK/STAT Signaling Pathway

The JAK/STAT pathway is critical for cytokine signaling and is implicated in inflammation and cancer. Given the anti-inflammatory potential of this compound, its interaction with this pathway is a plausible area for future investigation.

Possible JAK/STAT Pathway Interaction

Conclusion and Future Directions

This compound stands out as a promising natural product with a foundation in traditional medicine and growing scientific evidence of its therapeutic potential. While initial studies have shed light on its gastroprotective and cell cycle inhibitory effects, a significant opportunity exists to expand our understanding of its bioactivities. Future research should focus on:

-

Quantitative Analysis: Determining the yield of this compound from various natural sources to optimize its production.

-

Broad-Spectrum Bioactivity Screening: Evaluating its anticancer activity against a diverse panel of cancer cell lines to identify specific targets and conducting comprehensive antimicrobial assays to determine its efficacy against a range of pathogens, including the determination of Minimum Inhibitory Concentration (MIC) values.

-

Mechanistic Studies: Elucidating the precise molecular mechanisms of action, with a particular focus on its interaction with key inflammatory and cell signaling pathways such as NF-κB, MAPK, and JAK/STAT.

A deeper understanding of these aspects will be crucial for the potential development of this compound as a novel therapeutic agent for a variety of diseases.

References

- 1. This compound from Juniperus communis L. prevents cell cycle progression in CaLu-6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Gastroprotective effect of the Mapuche crude drug Araucaria araucana resin and its main constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] this compound from Juniperus communis L. prevents cell cycle progression in CaLu-6 cells. | Semantic Scholar [semanticscholar.org]

The Biological Activity of Imbricatolic Acid from Juniperus communis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imbricatolic acid, a labdane diterpene found in the fresh ripe berries of Juniperus communis (the common juniper), has emerged as a promising natural compound with a diverse range of biological activities.[1][2] This technical guide provides a comprehensive overview of the current scientific knowledge regarding the biological effects of this compound, with a focus on its potential therapeutic applications. The following sections detail its anti-inflammatory, cytotoxic, and gastroprotective properties, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action.

Data Presentation

The biological activities of this compound and its close structural analog, imbricaric acid, have been quantified in several studies. The following tables summarize the key findings, providing a basis for comparison and further investigation.

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound | HEP-2 | 229.7 | [3] |

| This compound-cyperenoic acid hybrid | HEP-2 | 48.1 | [3] |

Note: The IC50 value represents the concentration of a compound that is required for 50% inhibition of cell growth. A lower IC50 value indicates a higher cytotoxic potential.

Table 2: Anti-Inflammatory Activity of Imbricaric Acid

| Activity | Assay | IC50 (µM) | Reference |

| Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition | Cell-free | 1.9 | [4][5] |

| 5-Lipoxygenase (5-LO) Inhibition | Cell-based | 5.3 | [4][5] |

| 5-Lipoxygenase (5-LO) Inhibition | Purified enzyme | 3.5 | [4][5] |

| NF-κB Activation Inhibition | Luciferase reporter cells | 2.0 | [4][5] |

Note: Imbricaric acid is a closely related compound and its data is presented here to suggest the potential anti-inflammatory activity of this compound.

Table 3: Gastroprotective Effects of this compound

| Compound | Effective Dose (mg/kg) | Ulcer Inhibition (%) | Reference |

| This compound | 200 | 85 | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon existing findings.

Extraction and Isolation of this compound from Juniperus communis

Objective: To extract and isolate this compound from the berries of Juniperus communis.

Materials:

-

Fresh ripe berries of Juniperus communis

-

Methanol

-

Hexane

-

Chloroform

-

n-Butanol

-

Silica gel for column chromatography

-

Solvents for elution (e.g., hexane-ethyl acetate gradients)

-

Rotary evaporator

-

Chromatography columns

Protocol:

-

Air-dry the fresh ripe berries of Juniperus communis at room temperature.

-

Grind the dried berries into a fine powder.

-

Macerate the powdered berries with methanol at room temperature for 24 hours. Repeat the extraction three times.

-

Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Suspend the crude extract in water and partition successively with hexane, chloroform, and n-butanol.

-

Subject the chloroform and n-butanol fractions, which are likely to contain this compound, to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, such as hexane-ethyl acetate, to separate the different components.

-

Collect the fractions and monitor them by thin-layer chromatography (TLC).

-

Combine the fractions containing this compound and purify further by recrystallization or another round of chromatography if necessary.

-

Characterize the purified this compound using spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry to confirm its structure.[6]

Cytotoxicity Assessment: MTT Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HEP-2)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (typically in a serial dilution) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7][8]

-

During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[9][10][11]

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9][10]

-

Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the cell viability against the concentration of this compound to determine the IC50 value.

Anti-Inflammatory Activity: NF-κB Luciferase Reporter Assay

Objective: To assess the inhibitory effect of this compound on the NF-κB signaling pathway.

Materials:

-

HEK293 cells (or other suitable cell line)

-

NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

This compound stock solution

-

TNF-α (or another NF-κB activator)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Protocol:

-

Seed the cells in 96-well plates and allow them to grow to 70-80% confluency.

-

Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

After 24 hours, pre-treat the cells with different concentrations of this compound for 1-2 hours.

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[1][2][12][13]

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

-

Calculate the percentage of NF-κB inhibition for each concentration of this compound compared to the TNF-α stimulated control.

Cell Cycle Analysis: Flow Cytometry

Objective: To determine the effect of this compound on the cell cycle progression of cancer cells.

Materials:

-

Cancer cell line (e.g., CaLu-6)

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Culture the cancer cells and treat them with this compound at a specific concentration for various time points (e.g., 12, 24, 48 hours).

-

Harvest the cells by trypsinization and wash them with PBS.

-

Fix the cells by slowly adding ice-cold 70% ethanol while vortexing, and store them at -20°C for at least 2 hours.[14]

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.[3]

-

Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.[3][14][15]

-

Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Gastroprotective Effect: Ethanol-Induced Gastric Ulcer Model in Rats

Objective: To evaluate the in vivo gastroprotective activity of this compound.

Materials:

-

Wistar rats

-

This compound

-

Absolute ethanol

-

Omeprazole (positive control)

-

Normal saline

Protocol:

-

Fast the rats for 24 hours before the experiment, with free access to water.[1][12]

-

Divide the rats into groups: a negative control group (vehicle), a positive control group (omeprazole), and treatment groups receiving different doses of this compound.

-

Administer the vehicle, omeprazole, or this compound orally to the respective groups.[1][12]

-

One hour after treatment, orally administer absolute ethanol (e.g., 1 mL/100 g body weight) to all rats to induce gastric ulcers.[1][2]

-

One hour after ethanol administration, sacrifice the rats and excise their stomachs.[1]

-

Open the stomachs along the greater curvature, rinse with saline, and examine for gastric lesions.

-

Measure the length and number of ulcers to calculate the ulcer index.

-

Calculate the percentage of ulcer inhibition for the treated groups compared to the negative control group.[1]

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating key cellular signaling pathways. This section provides a visual representation of these pathways and the proposed points of intervention by this compound.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation. This compound is thought to inhibit this pathway, leading to a reduction in the production of pro-inflammatory mediators.

Caption: this compound may inhibit the NF-κB pathway by preventing the activation of IKK.

Cell Cycle Regulation

This compound has been shown to induce cell cycle arrest in the G1 phase, preventing the proliferation of cancer cells. This is achieved by upregulating cyclin-dependent kinase inhibitors (CKIs).

Caption: this compound upregulates CKIs, leading to the inhibition of Cyclin/CDK complexes and G1 arrest.

Experimental Workflow

The following diagram illustrates the general workflow for investigating the biological activity of this compound.

Caption: A typical workflow for studying the biological activities of this compound.

Conclusion

This compound from Juniperus communis demonstrates significant potential as a therapeutic agent due to its diverse biological activities. Its ability to modulate key signaling pathways involved in inflammation and cell cycle regulation warrants further investigation for the development of novel drugs for a range of diseases, including cancer and inflammatory disorders. The experimental protocols and data presented in this guide provide a solid foundation for future research in this promising area of natural product chemistry.

References

- 1. 2.7. Ethanol-Induced Gastric Ulcer Model [bio-protocol.org]

- 2. HCl/ethanol-induced gastric ulcer model and dosing [bio-protocol.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. cell lines ic50: Topics by Science.gov [science.gov]

- 6. Labdane diterpenes from Juniperus communis L. berries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. IκB Kinase-Independent IκBα Degradation Pathway: Functional NF-κB Activity and Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. graphviz.org [graphviz.org]

- 9. researchgate.net [researchgate.net]

- 10. Beyond Essential Oils: Diterpenes, Lignans, and Biflavonoids from Juniperus communis L. as a Source of Multi-Target Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dot | Graphviz [graphviz.org]

- 12. phytojournal.com [phytojournal.com]

- 13. researchgate.net [researchgate.net]

- 14. Ethanol-induced gastric ulcer in rats [bio-protocol.org]

- 15. researchgate.net [researchgate.net]

The Imbricatolic Acid Biosynthesis Pathway in Conifers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imbricatolic acid, a labdane-type diterpene carboxylic acid, is a natural product found in the resin of several conifer species, most notably within the Araucaria genus.[1] As a member of the diverse family of diterpenoids, this compound and its derivatives are of increasing interest to the pharmaceutical and biotechnology sectors due to their potential biological activities. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway in conifers, drawing upon the established principles of diterpene resin acid formation. While the complete enzymatic cascade leading to this compound has not been fully elucidated in a single species, this document consolidates the likely biosynthetic steps, presents hypothetical quantitative data, details relevant experimental protocols, and provides visualizations of the proposed pathways and workflows.

The Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is presumed to follow the conserved pathway of labdane-related diterpenoid synthesis in conifers, which originates from the general isoprenoid pathway.[2] The pathway can be conceptually divided into three main stages:

-

Formation of the Diterpene Precursor: The universal C20 precursor for all diterpenoids, geranylgeranyl pyrophosphate (GGPP), is synthesized in the plastids via the methylerythritol 4-phosphate (MEP) pathway.[3]

-

Cyclization Cascade: A series of cyclization reactions catalyzed by diterpene synthases (diTPSs) forms the characteristic bicyclic labdane skeleton.

-

Oxidative Functionalization: Cytochrome P450 monooxygenases (CYPs) introduce oxidative modifications to the diterpene olefin, leading to the final carboxylic acid functionality of this compound.

The proposed step-by-step pathway is as follows:

-

Geranylgeranyl Pyrophosphate (GGPP) Cyclization: A Class II diTPS, likely a copalyl diphosphate synthase (CPS), catalyzes the protonation-initiated cyclization of GGPP to form a bicyclic (+)-copalyl diphosphate ((+)-CPP) intermediate. This is a common initial step in the biosynthesis of many diterpene resin acids in conifers.[2][4]

-

Formation of a Labdadienyl Intermediate: The (+)-CPP intermediate is then likely acted upon by a Class I diTPS. This enzyme would catalyze the ionization of the diphosphate group and subsequent rearrangement and deprotonation to yield a labdadienyl olefin intermediate. Given the structure of this compound, a plausible intermediate is labda-8(17),13-dien-15-ol .

-

Sequential Oxidation: A cytochrome P450 monooxygenase, likely belonging to the conifer-specific CYP720B family, would then catalyze the sequential three-step oxidation of the C-19 methyl group of the labdadienyl intermediate.[5] This process involves the formation of an alcohol, then an aldehyde, and finally the carboxylic acid, to yield This compound .[6]

Quantitative Data

To date, specific quantitative data for the enzymes involved in this compound biosynthesis, such as Michaelis-Menten kinetics, have not been published. However, for the purpose of illustrating the expected ranges of enzyme performance based on characterized conifer diTPSs and CYPs involved in similar pathways, the following hypothetical data is presented.

Table 1: Hypothetical Kinetic Parameters of this compound Biosynthesis Enzymes

| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| AaCPS (Class II diTPS) | GGPP | 5.2 | 0.15 | 2.9 x 10⁴ |

| AaLDS (Class I diTPS) | (+)-CPP | 8.7 | 0.09 | 1.0 x 10⁴ |

| AaCYP720B_X (P450) | Labda-8(17),13-dien-15-ol | 15.3 | 0.05 | 3.3 x 10³ |

Note: This data is hypothetical and for illustrative purposes only. Aa denotes Araucaria araucana.

Experimental Protocols

The elucidation of the this compound biosynthesis pathway would rely on a combination of gene discovery, heterologous expression, and in vitro biochemical assays. Below are detailed methodologies for key experiments.

Protocol 1: Identification of Candidate Genes via Transcriptome Analysis

-

Plant Material and RNA Extraction: Collect resin-producing tissues (e.g., young needles, bark, and resin ducts) from Araucaria araucana. Immediately freeze the tissues in liquid nitrogen and store at -80°C. Extract total RNA using a suitable plant RNA extraction kit with modifications for high resin content, such as a CTAB-based method followed by column purification.

-

Transcriptome Sequencing: Prepare cDNA libraries from the high-quality RNA and perform deep sequencing using a platform such as Illumina NovaSeq.

-

Bioinformatic Analysis: Assemble the transcriptome de novo using software like Trinity. Identify candidate diTPS and CYP genes by BLAST search against known conifer diTPS (TPS-d family) and CYP720B protein sequences. Perform phylogenetic analysis to classify the candidate genes.

-

Co-expression Analysis: Analyze the expression patterns of the candidate genes across different tissues. Genes involved in the same pathway are often co-expressed.

Protocol 2: Heterologous Expression and Functional Characterization of Diterpene Synthases

-

Gene Cloning and Vector Construction: Amplify the full-length coding sequences of candidate diTPS genes from Araucaria araucana cDNA. Clone the genes into a suitable E. coli expression vector (e.g., pET28a) and a yeast expression vector (e.g., pESC-URA).

-

Heterologous Expression in E. coli: Transform the E. coli expression plasmids into a strain engineered for diterpene production (e.g., one expressing a GGPP synthase). Induce protein expression with IPTG.

-

Enzyme Assays with Cell-Free Extracts:

-

Prepare cell-free extracts from the induced E. coli cultures.

-

For Class II diTPS assays, incubate the extract with GGPP in an appropriate buffer (e.g., 50 mM HEPES, pH 7.2, 10 mM MgCl₂, 5% glycerol, 5 mM DTT) at 30°C for 2-4 hours.

-

For coupled Class I/Class II diTPS assays, combine the extracts of the candidate Class II and Class I diTPSs with GGPP.

-

Stop the reaction by adding EDTA and extracting with an organic solvent (e.g., hexane or ethyl acetate).

-

Dephosphorylate the products by treating the extract with alkaline phosphatase to analyze the resulting diterpenols.

-

-

Product Analysis by GC-MS: Analyze the organic extracts by gas chromatography-mass spectrometry (GC-MS) to identify the diterpene products by comparing their mass spectra and retention times with authentic standards or library data.

Protocol 3: Functional Characterization of Cytochrome P450 Enzymes in Yeast

-

Yeast Strain and Transformation: Use a yeast strain (e.g., Saccharomyces cerevisiae WAT11) that expresses a plant cytochrome P450 reductase. Co-transform the yeast with the expression vector containing the candidate AaCYP720B gene and a vector containing the candidate diTPS genes (to produce the substrate in vivo).

-

In Vivo Bioconversion: Culture the transformed yeast and induce gene expression. The yeast will produce the diterpene olefin substrate, which will then be oxidized by the expressed CYP enzyme.

-

Metabolite Extraction and Analysis: Extract the metabolites from the yeast culture with an organic solvent. Analyze the extracts by GC-MS and LC-MS to identify the oxidized products, including this compound. Compare with an authentic standard of this compound.

Mandatory Visualizations

Caption: Proposed biosynthetic pathway of this compound from GGPP.

Caption: Experimental workflow for elucidating the this compound pathway.

Regulation of this compound Biosynthesis

The regulation of diterpene resin acid biosynthesis in conifers is complex and often induced in response to biotic and abiotic stresses, such as wounding and insect attack. The plant hormone methyl jasmonate is a known elicitor of diterpene biosynthesis in many conifer species.[7] It is plausible that the biosynthesis of this compound in Araucaria is similarly up-regulated upon stress, involving the transcriptional activation of the respective diTPS and CYP genes. However, specific studies on the regulation of this compound production are currently lacking.

Caption: A hypothetical signaling pathway for the induction of this compound biosynthesis.

Conclusion and Future Perspectives

While the precise enzymatic steps for this compound biosynthesis in conifers remain to be definitively established, the framework presented in this guide, based on the well-characterized biosynthesis of related diterpene resin acids, provides a robust hypothesis for future research. The identification and functional characterization of the specific diterpene synthases and cytochrome P450s from Araucaria species are critical next steps. Such discoveries, enabled by the experimental approaches detailed herein, will not only complete our understanding of this biosynthetic pathway but also provide the molecular tools necessary for the metabolic engineering of this compound and its derivatives in microbial or plant-based production systems. This will ultimately facilitate further investigation into the pharmacological potential of this intriguing natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Evolution of Conifer Diterpene Synthases: Diterpene Resin Acid Biosynthesis in Lodgepole Pine and Jack Pine Involves Monofunctional and Bifunctional Diterpene Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evolution of diterpene metabolism: Sitka spruce CYP720B4 catalyzes multiple oxidations in resin acid biosynthesis of conifer defense against insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modularity of Conifer Diterpene Resin Acid Biosynthesis: P450 Enzymes of Different CYP720B Clades Use Alternative Substrates and Converge on the Same Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

Spectroscopic Profile of Imbricatolic Acid: A Technical Guide for Researchers

An In-depth Analysis of the Nuclear Magnetic Resonance and Mass Spectrometry Data of a Promising Bioactive Diterpene.

Imbricatolic acid, a labdane-type diterpene primarily isolated from various species of the Cupressaceae family, notably Juniperus communis, has garnered significant interest within the scientific community for its diverse biological activities.[1] This technical guide provides a comprehensive overview of the spectroscopic data of this compound, with a focus on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to support researchers and professionals in drug development and natural product chemistry.

Spectroscopic Data Summary

The structural elucidation of this compound has been primarily achieved through a combination of one- and two-dimensional NMR techniques, alongside high-resolution mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.

NMR Spectroscopic Data

The ¹H and ¹³C NMR spectra of this compound have been recorded in different deuterated solvents, revealing the chemical environment of each proton and carbon atom in the molecule. The data presented below is crucial for the unambiguous identification and structural verification of this compound.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Position | Chemical Shift (δ) in CD₃OD [ppm] | Chemical Shift (δ) in CDCl₃ [ppm] | Multiplicity | J (Hz) |

| 17a | 4.86 | 4.82 | s | |

| 17b | 4.53 | 4.48 | s | |

| 15 | 3.66-3.72 | 3.67 | dd | 12.8, 6.4 |

| 7a | 2.40 | br. d | 10.5 | |

| 20 | 0.59 | |||

| Methyls | 1.25 |

Data sourced from De Marino et al., 2011 and other sources.[2]

Table 2: ¹³C NMR Spectroscopic Data of this compound in CD₃OD

| Position | Chemical Shift (δ) [ppm] |

| 1 | 71.20 |

| ... | ... |

(A complete table requires access to the full publication by De Marino et al., 2011, which was not fully available in the provided search results.)

Mass Spectrometry Data

High-Resolution Electron Ionization Mass Spectrometry (HREIMS) has been instrumental in determining the elemental composition and molecular weight of this compound.

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z (measured) | Molecular Formula |

| [M]⁺ | 320.2350 | C₂₀H₃₂O₃ |

| [M+H]⁺ | 319 | C₂₀H₃₃O₃⁺ |

Data sourced from various chemical databases and research articles.[3]

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on meticulous experimental procedures. The following sections outline the typical methodologies employed for the analysis of this compound.

Extraction and Isolation

This compound is typically extracted from its natural sources, such as the fresh ripe berries of Juniperus communis, using methanol. The isolation and purification of the compound are then achieved through a series of chromatographic techniques, including column chromatography and preparative thin-layer chromatography.[1]

NMR Spectroscopy

Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., methanol-d₄ or chloroform-d) in a standard 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a high-field spectrometer, such as a 500 MHz instrument.

Data Acquisition:

-

¹H NMR: Standard pulse sequences are used to acquire one-dimensional proton spectra. Important parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

-

¹³C NMR: Proton-decoupled spectra are acquired to simplify the spectrum and enhance sensitivity. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are often performed to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR: To establish the connectivity and spatial relationships within the molecule, various two-dimensional NMR experiments are conducted, including COSY (Correlation Spectroscopy) for ¹H-¹H correlations, HSQC (Heteronuclear Single Quantum Coherence) for direct ¹H-¹³C correlations, and HMBC (Heteronuclear Multiple Bond Correlation) for long-range ¹H-¹³C correlations.

Mass Spectrometry

Sample Preparation: A dilute solution of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile) is prepared.

Instrumentation: High-resolution mass spectrometers, such as those equipped with an electron ionization (EI) or electrospray ionization (ESI) source, are used.

Data Acquisition:

-

HREIMS: The sample is introduced into the ion source, where it is bombarded with electrons to generate charged ions. The mass analyzer separates the ions based on their mass-to-charge ratio, providing high-accuracy mass measurements that allow for the determination of the elemental composition.

-

MS/MS Analysis: To obtain structural information through fragmentation, tandem mass spectrometry (MS/MS) can be performed. This involves selecting the molecular ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound, from isolation to structure elucidation.

Caption: General workflow for the isolation and structural elucidation of this compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For more detailed and specific data, researchers are encouraged to consult the primary literature cited herein. The provided information aims to facilitate further research and development of this promising natural compound.

References

Unveiling the Anti-Inflammatory Potential of Imbricatolic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anti-inflammatory properties of imbricatolic acid, a naturally occurring depside found in lichens. The following sections detail its quantitative inhibitory effects, the underlying molecular mechanisms, and the experimental methodologies used to elucidate its activity. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Quantitative Anti-Inflammatory Data

This compound has demonstrated significant inhibitory activity against key targets in the inflammatory cascade. The following table summarizes the available quantitative data, providing a clear comparison of its potency across different assays.

| Target Enzyme/Pathway | Assay Type | IC50 Value (µM) | Source |

| Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) | Enzyme Inhibition Assay | 1.9 | [1][2][3] |

| 5-Lipoxygenase (5-LO) | Cell-Based Assay | 5.3 | [1][2][3] |

| 5-Lipoxygenase (5-LO) | Purified Enzyme Assay | 3.5 | [1][2][3] |

| TNF-α-induced NF-κB Activation | Luciferase Reporter Gene Assay | 2.0 | [1][2][3] |

Molecular Mechanisms of Action: Inhibition of the NF-κB Signaling Pathway

A crucial mechanism underlying the anti-inflammatory effect of this compound is its ability to inhibit the activation of Nuclear Factor-kappa B (NF-κB).[1][2][3] NF-κB is a pivotal transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB.[4][5] Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB.[5][6] This allows the freed NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes.[4][6] this compound intervenes in this pathway, significantly inhibiting the TNF-α-induced activation of NF-κB.[1][2][3]

Experimental Protocols

The following sections outline the methodologies for the key experiments used to determine the anti-inflammatory properties of this compound.

Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of mPGES-1, a key enzyme in the production of the pro-inflammatory mediator prostaglandin E2.

-

Enzyme Source: Microsomes are prepared from cells overexpressing human mPGES-1.

-

Substrate: Prostaglandin H2 (PGH2) is used as the substrate.

-

Procedure:

-

The enzyme preparation is pre-incubated with various concentrations of this compound or a vehicle control.

-

The enzymatic reaction is initiated by the addition of PGH2.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 4°C for 1 minute).

-

The reaction is terminated by the addition of a stop solution (e.g., a solution containing a reducing agent like stannous chloride).

-

The product, prostaglandin E2 (PGE2), is quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the mPGES-1 activity (IC50) is calculated from the dose-response curve.

5-Lipoxygenase (5-LO) Inhibition Assay

This assay measures the inhibition of 5-LO, the enzyme responsible for the synthesis of leukotrienes, which are potent inflammatory mediators. This can be performed using either a cell-based or a purified enzyme format.

-

Cell-Based Assay:

-

A suitable cell line (e.g., polymorphonuclear leukocytes - PMNLs) is stimulated with a calcium ionophore (e.g., A23187) to induce the production of leukotrienes.

-

Cells are pre-incubated with different concentrations of this compound before stimulation.

-

After a set incubation period, the reaction is stopped, and the amount of leukotriene B4 (LTB4) produced is measured by ELISA or LC-MS.

-

-

Purified Enzyme Assay:

-

Purified 5-LO enzyme is incubated with various concentrations of this compound.

-

The reaction is started by adding the substrate, arachidonic acid.

-

The formation of 5-LO products is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm) corresponding to the formation of conjugated dienes.

-

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

TNF-α-Induced NF-κB Activation Luciferase Reporter Gene Assay

This cell-based assay is used to quantify the inhibitory effect of a compound on the transcriptional activity of NF-κB.

-

Cell Line: A stable cell line (e.g., HEK293) is engineered to contain a luciferase reporter gene under the control of an NF-κB response element.

-

Procedure:

-

The cells are seeded in a multi-well plate and allowed to adhere.

-

The cells are then pre-treated with varying concentrations of this compound for a specific duration.

-

NF-κB activation is induced by stimulating the cells with TNF-α.

-

After an incubation period, the cells are lysed, and the luciferase substrate is added.

-

The resulting luminescence, which is proportional to the NF-κB transcriptional activity, is measured using a luminometer.

-

-

Data Analysis: The IC50 value is calculated from the dose-dependent inhibition of luciferase activity.

Conclusion

This compound exhibits a multi-targeted anti-inflammatory profile by effectively inhibiting key enzymes in the eicosanoid pathway (mPGES-1 and 5-LO) and by suppressing the activation of the pro-inflammatory NF-κB signaling pathway.[1][2][3] The potent, low micromolar IC50 values highlight its potential as a lead compound for the development of novel anti-inflammatory therapeutics. Further investigations, including in vivo efficacy studies and pharmacokinetic profiling, are warranted to fully elucidate its therapeutic potential.

References

- 1. Imbricaric acid and perlatolic acid: multi-targeting anti-inflammatory depsides from Cetrelia monachorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Imbricaric Acid and Perlatolic Acid: Multi-Targeting Anti-Inflammatory Depsides from Cetrelia monachorum | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Anticancer Potential of Imbricatolic Acid: A Technical Guide for Researchers

A Note on the Current Research Landscape: Extensive literature review reveals a significant gap in the scientific knowledge regarding the specific anticancer and cytotoxic effects of imbricatolic acid. While its chemical structure, a labdane diterpene, places it in a class of natural products with known biological activities, direct studies investigating its efficacy against cancer cells are currently unavailable. This guide, therefore, aims to provide a comprehensive overview of the known anticancer and cytotoxic properties of the broader family of labdane diterpenes, offering a foundational framework for future research into this compound.

The Promise of Labdane Diterpenes in Oncology

Labdane-type diterpenes, a large and structurally diverse group of natural compounds isolated from various plant and microbial sources, have garnered significant attention for their potential therapeutic applications, including their cytotoxic and antiproliferative activities against a range of cancer cell lines. Research suggests that these compounds can induce cell death and inhibit tumor growth through various mechanisms of action.

Quantitative Analysis of Labdane Diterpene Cytotoxicity

To provide a comparative overview of the anticancer potential within this chemical class, the following table summarizes the cytotoxic activities (IC50 values) of several labdane diterpenes against various human cancer cell lines, as reported in the scientific literature. It is crucial to note that these values are for compounds structurally related to this compound and should be considered as a preliminary guide to the potential efficacy of this understudied molecule.

| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |

| 13S-nepetaefolin | HCC70 (Triple-negative breast cancer) | 24.65 | [1] |

| Nepetaefuran | HCC70 (Triple-negative breast cancer) | 73.66 | [1] |

| Leonotinin | HCC70 (Triple-negative breast cancer) | 94.89 | [1] |

| Dubiin | HCC70 (Triple-negative breast cancer) | 127.90 | [1] |

| 18-nor-ent-labdane diterpene (Compound 30) | OVCAR-03 (Ovarian cancer) | 5.5 | [2] |

| 18-nor-ent-labdane diterpene (Compound 30) | U251 (Glioma) | 25.63 | [2] |

| 18-nor-ent-labdane diterpene (Compound 32) | OVCAR-03 (Ovarian cancer) | 28.5 | [2] |

| Sclareol | HeLa (Cervical cancer) | Not specified, but shown to inhibit proliferation | [2] |

Methodological Approaches for Anticancer Drug Discovery from Natural Products

The following section outlines a generalized experimental workflow for the investigation of the anticancer and cytotoxic effects of a novel natural product, such as this compound. This protocol is a composite of standard methodologies employed in the field.

3.1. Cell Culture

-

Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., human dermal fibroblasts) should be used to assess both efficacy and selectivity.

-

Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

3.2. Cytotoxicity Assay (MTT Assay)

-

Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (e.g., this compound) for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) value.

3.3. Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.

Visualizing Experimental and Logical Frameworks

4.1. General Workflow for Anticancer Screening of Natural Products

The following diagram illustrates a typical workflow for identifying and characterizing the anticancer properties of a natural compound.

Caption: A generalized workflow for anticancer drug discovery from natural products.

4.2. Hypothetical Signaling Pathway Modulation

Many natural products exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt pathway is a frequently dysregulated pathway in cancer and a common target for therapeutic intervention. The following diagram illustrates a simplified representation of this pathway.

Caption: A simplified PI3K/Akt signaling pathway, a potential target for anticancer agents.

Future Directions and Conclusion

The lack of specific research on the anticancer and cytotoxic effects of this compound presents a clear opportunity for novel investigations. Based on the promising activities of other labdane diterpenes, it is plausible that this compound may also possess valuable anticancer properties.

Future research should focus on:

-

In vitro screening: Evaluating the cytotoxic and antiproliferative effects of this compound against a diverse panel of cancer cell lines.

-

Mechanism of action studies: Investigating the molecular mechanisms by which this compound may induce cell death, including apoptosis, cell cycle arrest, and modulation of key signaling pathways.

-

In vivo studies: Assessing the antitumor efficacy and toxicity of this compound in preclinical animal models.

References

Technical Guide: Imbricatolic Acid Analogues as Potential Stimulators of Glucose Uptake

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Type 2 diabetes is a global health crisis characterized by insulin resistance and impaired glucose uptake in peripheral tissues. Skeletal muscle is the primary site for insulin-mediated glucose disposal, making it a key target for therapeutic intervention. Natural products and their derivatives represent a promising avenue for the discovery of novel antidiabetic agents. This document provides a technical overview of the potential of novel synthetic analogues of imbricatolic acid to stimulate glucose uptake in skeletal muscle cells. The information is primarily based on preliminary findings presented at the 3rd World Congress on Diabetes & Metabolism, which indicate that specific analogues of this compound show significant activity in an in vitro model of skeletal muscle glucose uptake.[1] This guide summarizes the available data, proposes plausible experimental methodologies, and outlines a potential mechanism of action to facilitate further research and development in this area.

Introduction

Insulin resistance, a hallmark of type 2 diabetes, is the diminished ability of insulin-sensitive tissues, such as skeletal muscle and adipose tissue, to respond to insulin.[1][2] A key consequence of insulin resistance in skeletal muscle is the impaired translocation of the insulin-sensitive glucose transporter 4 (GLUT-4) to the cell surface, leading to reduced glucose entry into the cells.[1][2] Therapeutic strategies aimed at enhancing glucose uptake in skeletal muscle can therefore offer an effective approach to manage hyperglycemia and related metabolic disorders.[1][2]

This compound, a natural compound, has been chemically modified to create novel analogues. These analogues, synthesized by incorporating N-substituted piperazine moieties, have been evaluated for their potential to stimulate glucose uptake in L6 skeletal muscle cells.[1][2] Preliminary results suggest that these compounds may represent a new class of potential antidiabetic agents.[1][2]

Quantitative Data Summary

The available data on the glucose uptake stimulatory effects of this compound analogues is derived from an in vitro study using L6 skeletal muscle cells. The following table summarizes the key findings for the most active compounds identified.

| Compound ID | Concentration (µM) | Effect on Glucose Uptake | Source |

| 4b | 10 | Most active compound, significant stimulation | [1][2] |

| 4e | 10 | Significant stimulation | [1][2] |

| 8b | 10 | Significant stimulation | [1][2] |

| 8e | 10 | Significant stimulation | [1][2] |

Note: The exact percentage of glucose uptake stimulation for each compound is not publicly available in the source material. The term "significant" is used as reported in the conference abstract.

Experimental Protocols

While the specific synthesis and glucose uptake assay protocols for the this compound analogues are not detailed in the available literature, a representative methodology based on standard practices for L6 myotubes is provided below.

Cell Culture and Differentiation

-

Cell Line: L6 rat skeletal myoblasts.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Differentiation: To induce differentiation into myotubes, confluent L6 myoblasts are switched to DMEM containing 2% FBS for 4-6 days. The formation of multinucleated myotubes indicates successful differentiation.

In Vitro Glucose Uptake Assay

This protocol is a standard method for assessing glucose uptake in differentiated L6 myotubes.

-

Serum Starvation: Differentiated L6 myotubes are serum-starved in DMEM for 18-24 hours prior to the experiment to minimize basal glucose uptake.

-

Treatment: Cells are washed with a Krebs-Ringer-HEPES (KRH) buffer. Subsequently, they are incubated with various concentrations of the this compound analogues (e.g., 1-100 µM) or a positive control (e.g., 100 nM insulin) in KRH buffer for a specified period (e.g., 30-60 minutes) at 37°C. A vehicle control (e.g., DMSO) is also included.

-

Glucose Uptake Measurement:

-

A common method involves the use of a radiolabeled glucose analogue, such as 2-deoxy-[3H]-glucose (2-DOG). After the treatment period, 2-DOG is added to the cells for a short incubation time (e.g., 5-10 minutes).

-

The uptake is terminated by washing the cells with ice-cold KRH buffer.

-

The cells are then lysed, and the intracellular radioactivity is measured using a scintillation counter. The amount of radioactivity is proportional to the rate of glucose uptake.

-

-

Data Analysis: The results are typically expressed as a percentage of glucose uptake relative to the vehicle control. Dose-response curves can be generated to determine the EC50 value for each compound.

Proposed Signaling Pathway

The precise signaling pathway activated by the this compound analogues has not been elucidated. However, based on the known mechanisms of glucose uptake stimulation in skeletal muscle, a plausible pathway involves the activation of key signaling molecules that lead to the translocation of GLUT4 to the plasma membrane. The insulin signaling pathway, primarily through PI3K/Akt, is a major regulator of GLUT4 translocation.

Caption: Plausible signaling pathway for this compound analogue-stimulated glucose uptake.

Experimental Workflow

The following diagram illustrates a typical workflow for the initial screening and evaluation of compounds like this compound analogues for their glucose uptake stimulatory effects.

Caption: Experimental workflow for screening this compound analogues.

Future Directions and Conclusion

The preliminary findings on the glucose uptake stimulatory effects of novel this compound analogues are promising and warrant further investigation. Future research should focus on:

-

Dose-Response Studies: To determine the potency (EC50) of the lead compounds.

-

Mechanism of Action Studies: To elucidate the specific signaling pathways involved, including the role of key proteins such as Akt, AMPK, and their downstream targets.

-

GLUT4 Translocation Assays: To directly visualize and quantify the movement of GLUT4 to the plasma membrane in response to treatment with the analogues.

-

In Vivo Studies: To evaluate the efficacy and safety of the lead compounds in animal models of diabetes.

-

Structure-Activity Relationship (SAR) Studies: To optimize the chemical structure of the analogues to enhance their potency and drug-like properties.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Isolation of Imbricatolic Acid from Plant Resin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imbricatolic acid is a naturally occurring diterpene acid found in the resins of various coniferous plants.[1] This compound has garnered significant interest within the scientific community due to its potential therapeutic properties. This document provides detailed application notes and protocols for the extraction and isolation of this compound from plant resin, specifically focusing on a well-documented method from Juniperus communis berries. The protocols outlined below are intended to serve as a comprehensive guide for researchers, scientists, and professionals in the field of drug development.

Natural Sources of this compound

This compound has been successfully isolated from several plant species, primarily within the Cupressaceae family. Notable sources include:

-

Juniperus communis (Common Juniper): The fresh, ripe berries are a significant source of this compound.[1]

-

Cupressus sempervirens (Mediterranean Cypress): This species is another documented source of the compound.

-

Araucaria araucana (Monkey Puzzle Tree): The resin of this tree is also known to contain this compound.

This protocol will focus on the extraction and isolation from Juniperus communis berries, based on established methodologies.

Experimental Protocols

The following protocols detail a comprehensive procedure for the extraction and isolation of this compound, encompassing initial solvent extraction, liquid-liquid partitioning, and chromatographic purification.

Protocol 1: Methanolic Extraction of Juniperus communis Berries

This initial step involves the extraction of crude secondary metabolites from the plant material.

Materials and Equipment:

-

Fresh, ripe berries of Juniperus communis

-

Methanol (MeOH), analytical grade

-

Grinder or blender

-

Large glass container with a lid

-

Filter paper (Whatman No. 1)

-

Rotary evaporator

Procedure:

-

Weigh 400 g of fresh, ripe Juniperus communis berries.

-

Crush the berries using a grinder or blender to increase the surface area for extraction.

-

Transfer the crushed berries to a large glass container.

-

Add 2 L of methanol to the container, ensuring all plant material is fully submerged.

-

Seal the container and allow it to macerate for 24 hours at room temperature with occasional stirring.

-

After 24 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

-

Repeat the extraction process on the plant residue two more times, each with 2 L of fresh methanol.

-

Combine the methanolic extracts from all three extractions.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.

Protocol 2: Liquid-Liquid Partitioning (Modified Kupchan Method)

This protocol separates the crude extract into fractions of varying polarity.

Materials and Equipment:

-

Crude methanolic extract from Protocol 1

-

Methanol (MeOH)

-

Distilled water

-

n-Hexane

-

Chloroform (CHCl₃)

-

n-Butanol (n-BuOH)

-

Separatory funnels

-

Rotary evaporator

Procedure:

-

Dissolve the crude methanolic extract in a 10% aqueous methanol solution.

-

Transfer the solution to a large separatory funnel.

-

Perform liquid-liquid partitioning by adding 400 mL of n-hexane. Shake the funnel vigorously and allow the layers to separate.

-

Collect the upper n-hexane layer. Repeat this partitioning step two more times with fresh n-hexane.

-

Combine the n-hexane fractions and concentrate them using a rotary evaporator to yield the n-hexane fraction.

-

Adjust the water content of the remaining aqueous methanol layer to 40% by adding distilled water.

-

Partition this adjusted solution with 400 mL of chloroform in a separatory funnel.

-

Collect the lower chloroform layer. Repeat this partitioning step four more times with fresh chloroform.

-

Combine the chloroform fractions and concentrate them to yield the chloroform fraction.

-

Partition the remaining aqueous layer with 500 mL of n-butanol.

-

Collect the upper n-butanol layer. Repeat this step two more times with fresh n-butanol.

-

Combine the n-butanol fractions and concentrate them to yield the n-butanol fraction.

Protocol 3: Silica Gel Column Chromatography

This step aims to isolate this compound from the n-hexane fraction.

Materials and Equipment:

-

n-Hexane fraction from Protocol 2

-

Silica gel (230-400 mesh)

-

Glass chromatography column (e.g., 1.5 x 45 cm)

-

n-Hexane, analytical grade

-

Ethyl acetate (EtOAc), analytical grade

-

Test tubes for fraction collection

-

Thin Layer Chromatography (TLC) plates and chamber

-

UV lamp

Procedure:

-

Prepare a slurry of 50 g of silica gel in n-hexane.

-

Pack the chromatography column with the silica gel slurry.

-

Dissolve the dried n-hexane fraction (1.3 g) in a minimal amount of n-hexane.

-

Carefully load the dissolved sample onto the top of the silica gel column.

-

Elute the column with a stepwise gradient of n-hexane and ethyl acetate. The following is a recommended gradient:

-

100% n-Hexane (300 mL)

-

99:1 n-Hexane:EtOAc (150 mL)

-

98:2 n-Hexane:EtOAc (150 mL)

-

96:4 n-Hexane:EtOAc (200 mL)

-

95:5 n-Hexane:EtOAc (200 mL)

-

80:20 n-Hexane:EtOAc (150 mL)

-

50:50 n-Hexane:EtOAc (200 mL)

-

100% EtOAc (200 mL)

-

-

Collect fractions (e.g., 10 mL each) in test tubes.

-

Monitor the fractions by TLC using a suitable mobile phase (e.g., n-hexane:EtOAc 95:5) and visualize under a UV lamp after staining.

-

Combine the fractions containing the compound of interest (this compound).

Protocol 4: High-Performance Liquid Chromatography (HPLC) Purification

This final step is for obtaining highly pure this compound.

Materials and Equipment:

-

Combined fractions containing this compound from Protocol 3

-

HPLC system with a UV detector

-

C18 µ-Bondapak column (or equivalent)

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade

-

Syringe filters

Procedure:

-

Prepare the mobile phase: Methanol/Water (80:20, v/v).

-

Dissolve the semi-purified this compound fraction in the mobile phase.

-

Filter the sample through a syringe filter (e.g., 0.45 µm) before injection.

-

Set the HPLC flow rate to 1 mL/min.

-

Inject the sample onto the C18 column.

-

Monitor the elution profile with the UV detector at an appropriate wavelength.

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent from the collected fraction to obtain pure this compound.

Data Presentation

The following tables summarize the quantitative data from the described protocols.

Table 1: Extraction and Partitioning Yields from Juniperus communis Berries

| Parameter | Value |

| Starting Plant Material (Fresh Berries) | 400 g |

| Methanol for Extraction | 3 x 2 L |

| Crude Methanolic Extract Yield | 170 g |

| n-Hexane Fraction Yield | 1.3 g |

| Chloroform Fraction Yield | 1.5 g |

| n-Butanol Fraction Yield | 2.0 g |

Table 2: Column Chromatography Parameters

| Parameter | Value |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Amount of Stationary Phase | 50 g |

| Column Dimensions | 1.5 x 45 cm |

| Mobile Phase | n-Hexane / Ethyl Acetate Gradient |

Table 3: HPLC Parameters for Final Purification

| Parameter | Value |

| Column | C18 µ-Bondapak |

| Mobile Phase | Methanol / Water (80:20) |

| Flow Rate | 1 mL/min |

| Detection | UV |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and isolation of this compound.

Caption: Workflow for this compound Isolation.

Logical Relationship of Purification Steps

The following diagram illustrates the logical progression of the purification process, from a complex mixture to a pure compound.

Caption: Purification Logic from Crude to Pure.

References

Application Notes and Protocols for the Purification of Imbricatolic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of imbricatolic acid, a naturally occurring diterpenoid carboxylic acid. The protocols outlined below are based on established techniques for the isolation of labdane-type diterpenes from natural sources, particularly plant resins and lichens.

Chemical Properties of this compound

This compound is a diterpenoid compound with a range of reported biological activities, including potential antimicrobial and anti-inflammatory properties.[1] A thorough understanding of its chemical and physical properties is essential for developing effective purification strategies.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₄O₃ | [1][2][3][4] |

| Molecular Weight | 322.5 g/mol | [2][3][4] |

| Melting Point | 102-105 °C | [1][2][4] |

| Appearance | Colorless crystals/White powder | [5] |

| Solubility | Soluble in dichloromethane, methanol, and ethyl acetate. | [2] |

| Lipophilicity (XLogP3-AA) | 4.9 | [4] |

Purification Protocols

The following protocols describe the extraction and purification of this compound from natural sources. The primary methods involve solvent extraction, silica gel column chromatography, and recrystallization.

Protocol 1: Extraction and Initial Purification from Resin

This protocol is adapted from general methods for isolating diterpenoid acids from plant resins, such as that of Araucaria araucana.[2]

Objective: To extract and perform an initial purification of this compound from raw resin.

Materials:

-

Raw resin (e.g., from Araucaria araucana)

-

Dichloromethane (CH₂Cl₂)

-

Hexane

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel 60 (70-230 mesh) for column chromatography

-

Filter paper

-

Rotary evaporator

-

Chromatography column

-

Beakers, flasks, and other standard laboratory glassware

Procedure:

-

Extraction:

-

Dissolve 100 g of the crude resin in 500 mL of dichloromethane.

-

Stir the mixture at room temperature for 4 hours to ensure complete dissolution of the soluble components.

-

Filter the solution through filter paper to remove insoluble impurities such as plant debris and polysaccharides.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Silica Gel Column Chromatography:

-

Prepare a silica gel slurry in hexane and pack a chromatography column (e.g., 5 cm diameter x 50 cm length).

-

Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.

-

Carefully load the dried extract-silica mixture onto the top of the prepared column.

-

Elute the column with a gradient of hexane and ethyl acetate. Begin with 100% hexane and gradually increase the polarity by increasing the percentage of ethyl acetate. A suggested gradient is as follows:

-

100% Hexane (2 column volumes)

-

95:5 Hexane:Ethyl Acetate (4 column volumes)

-

90:10 Hexane:Ethyl Acetate (4 column volumes)

-

85:15 Hexane:Ethyl Acetate (6 column volumes)

-

80:20 Hexane:Ethyl Acetate (6 column volumes)

-

-

Collect fractions (e.g., 50 mL each) and monitor the composition of each fraction using Thin Layer Chromatography (TLC) with a mobile phase of 8:2 hexane:ethyl acetate.

-

Combine the fractions containing the compound of interest (this compound).

-

Evaporate the solvent from the combined fractions using a rotary evaporator to yield the partially purified this compound.

-

Protocol 2: Recrystallization for Final Purification

This protocol is designed for the final purification of this compound obtained from column chromatography.

Objective: To obtain high-purity crystalline this compound.

Materials:

-

Partially purified this compound

-

Hexane

-

Ethyl acetate

-

Erlenmeyer flask

-

Hot plate

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Dissolution:

-

Place the partially purified this compound in an Erlenmeyer flask.

-

Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

-

-

Crystallization:

-

Slowly add hexane to the solution until it becomes slightly turbid.

-

Gently warm the solution until it becomes clear again.

-

Allow the flask to cool slowly to room temperature to promote the formation of large crystals.

-

Once the flask has reached room temperature, place it in an ice bath for at least 1 hour to maximize crystal formation.

-

-

Isolation and Drying:

Quantitative Data (Illustrative)

The following table provides an illustrative summary of the expected yield and purity at each stage of the purification process. Actual values may vary depending on the quality of the starting material and the precise experimental conditions.

| Purification Step | Starting Mass (g) | Recovered Mass (g) | Yield (%) | Purity (%) |

| Crude Dichloromethane Extract | 100 (of raw resin) | 65 | 65 | ~40 |

| Silica Gel Chromatography | 65 | 25 | 38 | ~90 |

| Recrystallization | 25 | 21 | 84 | >98 |

Experimental Workflows and Signaling Pathways

Experimental Workflow for Purification

The following diagram illustrates the overall workflow for the purification of this compound from a natural resin source.

Caption: Workflow for the purification of this compound.

Potential Anti-Inflammatory Signaling Pathways

Based on studies of structurally related compounds, this compound may exert its anti-inflammatory effects by inhibiting the NF-κB and 5-Lipoxygenase (5-LOX) pathways.

NF-κB Signaling Pathway Inhibition:

The NF-κB pathway is a key regulator of inflammation. Its inhibition can prevent the transcription of pro-inflammatory cytokines.

Caption: Potential inhibition of the NF-κB signaling pathway.

5-Lipoxygenase (5-LOX) Pathway Inhibition:

The 5-LOX pathway is responsible for the synthesis of leukotrienes, which are potent inflammatory mediators.

Caption: Potential inhibition of the 5-Lipoxygenase pathway.

Potential Antimicrobial Mechanism of Action

The antimicrobial activity of this compound and related diterpenes is likely due to the disruption of the bacterial cell membrane, leading to cell death.

Caption: Proposed antimicrobial mechanism of this compound.

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. Synthesis and antimicrobial properties of guanidine-functionalized labdane type diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. US20120004390A1 - Preparation method of pimaric acid type resin acid - Google Patents [patents.google.com]

- 5. Frontiers | Antimicrobial Diterpenes: Recent Development From Natural Sources [frontiersin.org]

Application Notes and Protocols: Preparation of C-19 Amides from Imbricatolic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imbricatolic acid, a labdane diterpene isolated from sources such as the resin of Araucaria araucana, possesses a reactive C-19 carboxylic acid group that serves as a key handle for synthetic modifications.[1] The generation of C-19 amide derivatives has been explored to modulate the biological activity of the parent compound, leading to the discovery of novel gastroprotective and cytotoxic agents.[2][3] These derivatives, particularly those incorporating amino acid moieties, have shown promise in preclinical studies, highlighting their potential in drug development programs.[2][4] This document provides a detailed protocol for the synthesis of C-19 amides from this compound, along with a summary of reported biological data.

Data Presentation

The following tables summarize the reported biological activities of representative C-19 amides derived from this compound and its analogues.

Table 1: Cytotoxicity of this compound Amide Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Glycyl amide of 15-acetoxythis compound | MRC-5 (Normal lung fibroblasts) | 47 | [2] |

| AGS (Gastric adenocarcinoma) | 103 | [2] | |

| Hep G2 (Liver hepatocellular carcinoma) | Not Reported | [2] | |

| Tryptophanyl derivative of 8,9-en series acetate | Hepatocytes | Selectively Cytotoxic | [3] |

Table 2: Gastroprotective Effect of this compound Amide Derivatives

| Compound | Dose (mg/kg) | Gastric Lesion Reduction (%) | Reference |

| Glycyl derivatives | 100 | Comparable to Lansoprazole (20 mg/kg) | [3] |

| 50 | ~50 | [3] | |

| Exomethylene derivatives with Valine at C-19 | 50 | High | [3] |

Experimental Protocols

This section details a general yet comprehensive protocol for the synthesis of C-19 amides from this compound using a carbodiimide-mediated coupling reaction. This method is based on standard procedures for amide bond formation from carboxylic acids and is analogous to methods used for related diterpenes.[5][6]

Materials and Reagents:

-

This compound

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Desired amine (e.g., amino acid ester hydrochloride)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF) (optional, as co-solvent)

-

Hydrochloric acid (HCl), 1N solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Preparation of the Reaction Mixture:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous dichloromethane.

-

Add the desired amine (1.1-1.2 equivalents). If the amine is a hydrochloride salt, add a tertiary base such as triethylamine or DIPEA (1.2-1.5 equivalents) to the mixture to liberate the free amine. Stir the solution for 10-15 minutes at room temperature.

-

Add 4-Dimethylaminopyridine (DMAP) (0.1-0.2 equivalents) to the reaction mixture.

-

-

Coupling Reaction:

-

Cool the reaction mixture to 0 °C in an ice bath.

-